![molecular formula C18H17N5S B11613534 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613534.png)
4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound that features a unique fusion of benzotriazole and benzothienopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole moiety, followed by its coupling with a benzothienopyrimidine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable coordination complexes that inhibit enzymatic activities or disrupt cellular processes. The benzothienopyrimidine structure may interact with nucleic acids or proteins, affecting gene expression or protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dimethyl-1H-1,2,3-benzotriazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
- 4-(5,6-Dimethyl-1H-1,2,3-benzotriazol-1-yl)-6-phenylthieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of benzotriazole and benzothienopyrimidine structures. This fusion imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Biological Activity
The compound 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic molecule notable for its potential biological activities. This compound integrates a benzotriazole moiety with a tetrahydrobenzothienopyrimidine structure, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C18H17N5S with a molecular weight of approximately 335.434 g/mol. The structure features both a benzotriazole and a thienopyrimidine component, which are known to contribute to various biological activities.
Biological Activity Overview
Research on benzotriazole derivatives has shown that they exhibit significant antimicrobial, antiviral, and anticancer properties. The unique structure of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may enhance these activities compared to other similar compounds.
Antimicrobial Activity
Studies indicate that compounds with similar structures have demonstrated potent antimicrobial effects against various bacterial strains. For instance:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | 6.25 | E. coli |
Compound B | 12.5 | Bacillus subtilis |
Compound C | 25 | Candida albicans |
The specific activity of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine against these organisms remains to be fully characterized but is expected to follow similar trends due to structural similarities with known active compounds .
Antiviral Properties
Benzotriazole derivatives have been evaluated for their antiviral activity against several viruses including Hepatitis C and Dengue virus. The mechanism often involves inhibition of viral helicases or polymerases:
- Inhibition of Helicase Activity : Some derivatives have shown IC50 values around 6.5 μM against HCV helicase . This suggests that the compound may also exhibit similar inhibitory properties.
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been explored in various cancer cell lines. For example:
Cell Line | Compound Concentration (μM) | Observed Effect |
---|---|---|
HEPG2 (liver cancer) | 10 | 50% cell death |
PC12 (neuroblastoma) | 25 | Significant growth inhibition |
The structure of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may facilitate interactions with cellular targets leading to apoptosis or cell cycle arrest in cancer cells .
Case Studies
Several studies have focused on the biological evaluation of benzotriazole derivatives:
- Antibacterial Efficacy : A study demonstrated that compounds similar to 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with varying MIC values depending on structural modifications .
- Antiviral Screening : In vitro assays showed that certain benzotriazole derivatives effectively inhibited viral replication in Hepatitis C virus models by targeting the viral helicase .
- Cytotoxicity Studies : Research involving various cancer cell lines indicated that modifications in the benzotriazole structure could enhance cytotoxic effects against specific cancer types .
Properties
Molecular Formula |
C18H17N5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(5,6-dimethylbenzotriazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H17N5S/c1-10-7-13-14(8-11(10)2)23(22-21-13)17-16-12-5-3-4-6-15(12)24-18(16)20-9-19-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
PSTMOLWLPNXOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(N=N2)C3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
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